Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the reaction of 8-methoxyquinoline-2,3-dione with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 3-carboxylate position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism by which Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission .
Comparison with Similar Compounds
- Ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate
- Ethyl 6-chloro-4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids
Comparison: Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate stands out due to its unique methoxy group at the 8-position, which can influence its biological activity and chemical reactivity. This structural feature differentiates it from other quinoline derivatives and can lead to distinct pharmacological properties .
Properties
IUPAC Name |
ethyl 8-methoxy-2-oxo-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-8-5-4-6-10(17-2)11(8)14-12(9)15/h4-7H,3H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLOCDDEGLFYBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC=C2)OC)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201401 | |
Record name | Ethyl 1,2-dihydro-8-methoxy-2-oxo-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574740-75-3 | |
Record name | Ethyl 1,2-dihydro-8-methoxy-2-oxo-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574740-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,2-dihydro-8-methoxy-2-oxo-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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